1-(tert-butyldimethylsilyl)-1H-indol-6-ol
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Overview
Description
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol is an organosilicon compound that features a tert-butyldimethylsilyl group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-1H-indol-6-ol typically involves the silylation of the hydroxyl group on the indole ring. One common method is the reaction of 1H-indol-6-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of tert-butyldimethylsilyl-protected compounds often involves similar silylation reactions but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions or by nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF at 25°C for rapid cleavage of the silyl ethers.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding alcohols or hydrocarbons .
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-1H-indol-6-ol primarily involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, making the protected hydroxyl group less reactive and more stable under various conditions . This protection is crucial in multi-step organic syntheses where selective deprotection is required at later stages.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered but less commonly used.
tert-Butyldiphenylsilyl ethers: Provide similar steric protection but with different electronic properties.
Uniqueness
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol is unique due to its balance of steric hindrance and stability, making it an ideal protecting group for hydroxyl functionalities in various chemical reactions .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)15-9-8-11-6-7-12(16)10-13(11)15/h6-10,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEWBNWNDWOIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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